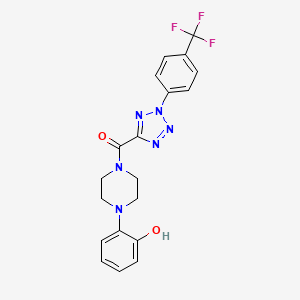

(4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-hydroxyphenyl)piperazin-1-yl]-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O2/c20-19(21,22)13-5-7-14(8-6-13)28-24-17(23-25-28)18(30)27-11-9-26(10-12-27)15-3-1-2-4-16(15)29/h1-8,29H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNGZIZJVGKPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative and the tetrazole derivative. These intermediates are then coupled together under specific reaction conditions to form the final product. Common synthetic routes include:

Cyclization reactions : Cyclization of 1,2-diamine derivatives with sulfonium salts.

Ugi reaction : A multicomponent reaction involving an amine, a carbonyl compound, an isocyanide, and an aldehyde or ketone.

Photocatalytic synthesis : Utilizing light to drive the chemical reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation : Conversion of functional groups

Biological Activity

The compound (4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone , identified by its CAS number 1396807-45-6, is a synthetic organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 462.5 g/mol . The structure features a piperazine ring, a hydroxyphenyl group, and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1396807-45-6 |

| Molecular Formula | C22H21F3N4O2 |

| Molecular Weight | 462.5 g/mol |

| Structural Features | Piperazine, Hydroxyphenyl, Trifluoromethyl |

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of piperazine have been shown to scavenge free radicals effectively. The antioxidant activity is often attributed to the presence of phenolic groups, which can donate electrons and stabilize free radicals .

2. Anti-Melanogenic Effects

A related study evaluated the anti-melanogenic effects of phenolic compounds on B16F10 cells, demonstrating that certain derivatives inhibit tyrosinase activity—a key enzyme in melanin biosynthesis. The compound may exhibit similar properties due to the hydroxyphenyl moiety, which is known to interact with tyrosinase .

3. Cytotoxicity and Cell Viability

In vitro assays using the MTT method revealed that several piperazine derivatives exhibit low cytotoxicity at concentrations up to 25 μM . This suggests that the compound could be a viable candidate for further pharmacological development without significant toxic effects on normal cells .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

- Inhibition of Enzymatic Activity : The presence of the hydroxyphenyl group may facilitate interaction with enzymes such as tyrosinase, leading to reduced melanin production.

- Free Radical Scavenging : The antioxidant properties help mitigate oxidative stress, which is implicated in various diseases.

Case Studies and Research Findings

Several studies have focused on similar compounds containing piperazine and phenolic groups:

- A study reported that derivatives showed promising results in inhibiting tyrosinase from Agaricus bisporus, highlighting their potential as anti-melanogenic agents .

- Another investigation into piperazine-based compounds found them effective against various cancer cell lines, suggesting potential anticancer properties .

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structural analogs vary in substituents on both the piperazine and tetrazole moieties. Key examples include:

Key Observations :

- Piperazine vs. Pyrazole/Thiazole : Piperazine-based compounds (e.g., target, ) exhibit greater conformational flexibility compared to rigid heterocycles like pyrazole or thiazole .

- Substituent Effects :

Spectral Characterization

- FT-IR: A carbonyl stretch near 1680 cm⁻¹ confirms the methanone bridge, while tetrazole C=N vibrations appear at ~1450 cm⁻¹ .

- ¹H NMR : Piperazine protons resonate as a multiplet (δ 2.5–3.5 ppm), whereas the 2-hydroxyphenyl group shows a singlet for the -OH proton (δ 5.5 ppm) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the piperazine and tetrazole moieties under controlled conditions. Key steps may require:

- Temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF or dichloromethane) to enhance reactivity .

- Catalysts such as triethylamine or Pd-based systems for cross-coupling reactions .

- Monitoring reaction progress via HPLC or NMR to identify intermediates and confirm purity .

Q. How is structural characterization of this compound achieved?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve aromatic protons and confirm substituent positions .

- X-ray crystallography for absolute configuration determination, particularly for resolving stereochemistry in the piperazine and tetrazole rings .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the initial biological activity screening strategies?

- Methodological Answer : Prioritize in vitro assays to evaluate:

- Receptor binding affinity (e.g., serotonin or dopamine receptors due to the piperazine moiety) using radioligand displacement assays .

- Enzyme inhibition (e.g., cyclooxygenase or kinases) via fluorometric or colorimetric substrate turnover measurements .

- Cytotoxicity in cancer cell lines (e.g., MTT assays) to identify therapeutic potential .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs of this compound?

- Methodological Answer :

- Perform computational docking studies to model interactions between the compound’s trifluoromethylphenyl group and target proteins (e.g., using AutoDock Vina) .

- Validate hypotheses via iterative synthesis of analogs with modified substituents (e.g., replacing the hydroxyl group with methoxy) and reassay .

- Apply statistical tools (e.g., principal component analysis) to identify physicochemical properties (logP, polar surface area) driving activity discrepancies .

Q. What strategies optimize pharmacokinetic (PK) properties while retaining bioactivity?

- Methodological Answer :

- LogP adjustment : Introduce hydrophilic groups (e.g., sulfonate) to the tetrazole ring to improve solubility without disrupting target binding .

- Metabolic stability testing : Use liver microsome assays (e.g., human hepatocytes) to identify vulnerable sites (e.g., hydroxylation of the phenyl group) and block them via fluorination .

- Plasma protein binding assays (e.g., equilibrium dialysis) to assess bioavailability limitations .

Q. How to design experiments addressing environmental fate and ecotoxicity?

- Methodological Answer : Follow a tiered approach:

- Laboratory studies : Measure hydrolysis/photolysis rates under varying pH and UV exposure .

- Biotic degradation : Use soil microcosms or activated sludge to assess microbial breakdown pathways .

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae, focusing on the piperazine moiety’s persistence .

Q. What experimental frameworks elucidate the mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics/proteomics : Profile gene/protein expression changes in treated vs. untreated cells (e.g., RNA-seq or SILAC labeling) .

- Kinase activity profiling : Use multiplexed kinase inhibitor bead arrays to identify off-target effects .

- In vivo imaging : Track compound distribution in model organisms via fluorescence tagging or PET isotopes .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.